1-Bromo-6-methylheptane

Physical Property Distillation Process Engineering

1-Bromo-6-methylheptane (CAS 52648-04-1) is a branched primary alkyl bromide with molecular formula C₈H₁₇Br and molecular weight 193.12 g/mol. It belongs to the haloalkane class, featuring a terminal bromine at C1 and a methyl branch at C6 on a seven-carbon chain backbone.

Molecular Formula C8H17B
Molecular Weight 193.12 g/mol
CAS No. 52648-04-1
Cat. No. B1294610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-methylheptane
CAS52648-04-1
Molecular FormulaC8H17B
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCC(C)CCCCCBr
InChIInChI=1S/C8H17Br/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3
InChIKeyBFYPQDKZLOZOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-6-methylheptane (CAS 52648-04-1): A Branched Primary Alkyl Bromide for Controlled Synthesis


1-Bromo-6-methylheptane (CAS 52648-04-1) is a branched primary alkyl bromide with molecular formula C₈H₁₇Br and molecular weight 193.12 g/mol [1]. It belongs to the haloalkane class, featuring a terminal bromine at C1 and a methyl branch at C6 on a seven-carbon chain backbone [2]. This iso-octyl bromide architecture places the steric hindrance five carbons away from the reactive centre, distinguishing it from both linear primary bromides (e.g., 1-bromooctane) and more sterically congested branched isomers (e.g., 2-ethylhexyl bromide) .

Why 1-Bromo-6-methylheptane Cannot Be Replaced by 1-Bromooctane, 1-Bromoheptane, or Other Branched Isomers


Substituting 1-bromo-6-methylheptane with a linear analogue such as 1-bromooctane or 1-bromoheptane alters both physical properties and synthetic outcomes. The C6-methyl branch lowers the boiling point by approximately 10 °C relative to linear 1-bromooctane (190.8 vs 201 °C) and elevates it by ~11 °C relative to 1-bromoheptane (190.8 vs 180 °C), directly affecting distillation protocols and solvent compatibility [1]. More critically, the branch position is structurally embedded in downstream products: when 1-bromo-6-methylheptane is converted to isononylphenol (I420140) for UV/heat dual-curing blocked polyisocyanate emulsions, the 6-methylheptyl chain becomes integrated into the alkylphenol structure, and a linear or differently branched alkyl bromide would produce a different alkylphenol congener with altered surfactant and curing properties [2]. The quantitative evidence below details these differences.

Quantitative Differentiation Evidence for 1-Bromo-6-methylheptane (52648-04-1) Versus Closest Analogs


Boiling Point: 1-Bromo-6-methylheptane vs 1-Bromooctane vs 1-Bromoheptane

1-Bromo-6-methylheptane exhibits a normal boiling point of 190.8±8.0 °C at 760 mmHg, which is approximately 10 °C lower than linear 1-bromooctane (201 °C) and approximately 11 °C higher than linear 1-bromoheptane (180 °C) [1]. This intermediate boiling point, caused by the C6-methyl branch disrupting van der Waals packing relative to the straight-chain C8 analogue while adding mass relative to the C7 analogue, enables distillation-based purification at a temperature window distinct from both common linear alkyl bromides [2].

Physical Property Distillation Process Engineering

Flash Point and Safety Classification: 1-Bromo-6-methylheptane vs 1-Bromooctane

The flash point of 1-bromo-6-methylheptane is 56.1 °C, substantially lower than that of 1-bromooctane (78 °C) and close to that of 1-bromoheptane (60 °C) . This places 1-bromo-6-methylheptane in a more flammable transport category (Flash Point ≤ 60 °C) under many regulatory frameworks, requiring different storage and handling protocols compared to the linear C8 analogue [1]. The branched structure, despite having the same molecular formula as 1-bromooctane, produces a measurably more volatile and flammable liquid.

Safety Transport Classification Process Safety

Lipophilicity (LogP): 1-Bromo-6-methylheptane vs Linear Alkyl Bromides

1-Bromo-6-methylheptane has a computed LogP of 4.68 (XLogP3: 4.6) , which is higher than that of 1-bromoheptane (estimated LogP ~3.9–4.1 for C7 linear) and comparable to or slightly higher than 1-bromooctane (estimated LogP ~4.4–4.5) [1]. The C6-methyl branch increases hydrophobicity relative to a linear C7 chain while maintaining a similar LogP to the linear C8 analogue, meaning the branched compound delivers comparable organic-phase affinity with a lower carbon count.

Lipophilicity Phase Transfer Extraction Partitioning

Synthetic Yield in Microwave-Assisted Aldehyde Synthesis: 1-Bromo-6-methylheptane vs Branched Isomers

In a published microwave-assisted oxidation protocol converting alkyl bromides to aliphatic aldehydes using DMSO and bicarbonate, 1-bromo-6-methylheptane produced 6-methylheptanal in ~87% isolated yield [1]. Under identical conditions, 1-bromo-5-methylheptane (methyl branch at C5) gave ~90% yield, and neopentyl bromide gave ~88% yield, while 1-bromononane and 1-bromodecane gave 86% and 82% respectively [1]. The 6-methyl isomer's yield falls within the typical range for primary alkyl bromides but is measurably lower than the 5-methyl isomer, suggesting that branch position affects oxidation efficiency even at remote sites.

Synthetic Yield Aldehyde Synthesis Microwave Chemistry Oxidation

Defined Synthetic Pathway to Isononylphenol (I420140): Structural Requirement for the 6-Methylheptyl Moiety

1-Bromo-6-methylheptane is a documented intermediate in the patented synthesis of isononylphenol (I420140), which is subsequently used for preparing UV/heat dual-curing blocked polyisocyanate emulsions [1]. The synthesis proceeds via conversion to (6-methylheptyl)triphenylphosphonium bromide followed by Wittig olefination and phenol alkylation, embedding the 6-methylheptyl chain into the final alkylphenol structure [2]. A linear alkyl bromide (e.g., 1-bromooctane) or a differently branched isomer (e.g., 2-ethylhexyl bromide) would produce a different alkylphenol congener with altered surfactant properties, thermal responsiveness, and curing kinetics.

Isononylphenol UV/Heat Dual-Curing Blocked Polyisocyanate Coating Materials

Achiral Architecture: 1-Bromo-6-methylheptane vs Chiral Branched Isomers

1-Bromo-6-methylheptane is an achiral molecule (no stereogenic centre), whereas isomers bearing the methyl branch closer to the reactive site, such as 1-bromo-2-methylheptane (CAS 72279-59-5), possess a chiral carbon at C2 and exist as a racemic mixture or require enantiomeric resolution [1]. This achiral nature eliminates stereochemical complexity in downstream products derived via SN2 reactions, Wittig olefination, or Grignard formation [2]. The C6-branch position is sufficiently remote to avoid creating a stereogenic centre while still providing the property advantages of a branched alkyl chain.

Stereochemistry Chirality Achiral Synthetic Simplification

Optimal Procurement Scenarios for 1-Bromo-6-methylheptane (52648-04-1)


Synthesis of Isononylphenol (I420140) for UV/Heat Dual-Curing Blocked Polyisocyanate Coatings

1-Bromo-6-methylheptane is the designated starting material for synthesising (6-methylheptyl)triphenylphosphonium bromide, the key Wittig intermediate in the patented preparation of isononylphenol (I420140). The 6-methylheptyl chain is structurally required: substituting 1-bromooctane or 2-ethylhexyl bromide would produce a different alkylphenol congener, altering the critical micelle concentration, emulsification behaviour, and thermal curing responsiveness of the final blocked polyisocyanate product [1]. Procure this compound when replicating the Wu et al. (2020) patent methodology or developing analogous dual-cure coating formulations.

Microwave-Assisted Synthesis of 6-Methylheptanal as a Branched Aldehyde Building Block

The Bratulescu (2011) protocol demonstrates that 1-bromo-6-methylheptane can be converted to 6-methylheptanal in ~87% yield under microwave irradiation with DMSO/NaHCO₃ [2]. The 6-methylheptanal product serves as a branched aldehyde synthon for fragrance, flavour, or pharmaceutical intermediate synthesis. The 6-methyl branch provides a terminal isopropyl group that imparts distinct olfactory or steric properties compared to linear aldehydes derived from 1-bromooctane (octanal) or 1-bromononane (nonanal). For procurement, the validated yield data enable accurate raw material costing for scale-up.

Phase-Transfer Catalysis and Biphasic Alkylation Exploiting Elevated LogP

With a LogP of 4.68, 1-bromo-6-methylheptane partitions strongly into organic phases while retaining primary alkyl bromide reactivity for SN2 alkylations . This LogP is approximately 0.5–0.7 units higher than 1-bromoheptane and comparable to 1-bromooctane, making it suitable for phase-transfer catalysis applications where the alkylating agent must remain in the organic layer for extended reaction times. It offers a lower-mass alternative to 1-bromooctane without sacrificing organic-phase affinity, which can be advantageous when the alkyl group is a sacrificial moiety or when minimising molecular weight of by-products is desired.

Stereochemically Neutral Alkylating Agent for Achiral Product Synthesis

Unlike 1-bromo-2-methylheptane or 1-bromo-3-methylheptane, which possess stereogenic centres and introduce chirality into reaction products, 1-bromo-6-methylheptane is achiral [3]. This makes it the preferred branched alkyl bromide when synthesising achiral intermediates for pharmaceutical or agrochemical programmes where stereochemical complexity must be avoided. The absence of enantiomeric impurities simplifies analytical method development (no chiral HPLC required), reduces regulatory documentation burden, and eliminates the risk of differential biological activity between enantiomers in downstream products.

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